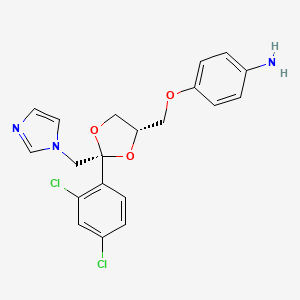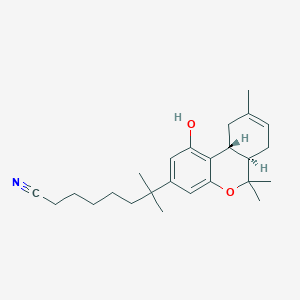
Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N'-cyclohexyl-, monohydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenecarboximidamide core substituted with a 5-chloro-2-methoxyphenyl group and a cyclohexyl group, along with a monohydrochloride hydrate form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate typically involves multi-step organic reactions. The initial step often includes the formation of the benzenecarboximidamide core, followed by the introduction of the 5-chloro-2-methoxyphenyl group through electrophilic aromatic substitution reactions. The cyclohexyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the monohydrochloride hydrate by treating the compound with hydrochloric acid in the presence of water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties .
Scientific Research Applications
Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenecarboximidamide derivatives with different substituents on the phenyl ring or variations in the cyclohexyl group. Examples include:
- N-(5-chloro-2-hydroxyphenyl)-acetamide
- 2-chloro-N’-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide
Uniqueness
The uniqueness of Benzenecarboximidamide, N-(5-chloro-2-methoxyphenyl)-N’-cyclohexyl-, monohydrochloride, hydrate lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55232-80-9 |
|---|---|
Molecular Formula |
C20H24Cl2N2O |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N'-cyclohexylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H23ClN2O.ClH/c1-24-19-13-12-16(21)14-18(19)23-20(15-8-4-2-5-9-15)22-17-10-6-3-7-11-17;/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,22,23);1H |
InChI Key |
OFSBSFYEDRSFDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=NC2CCCCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


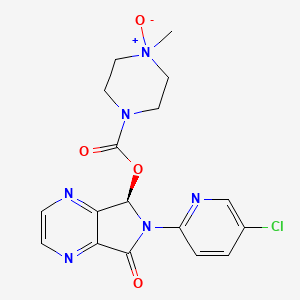


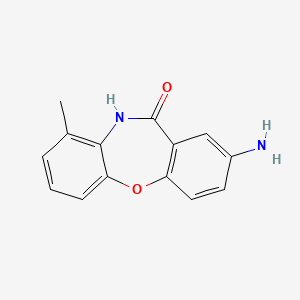
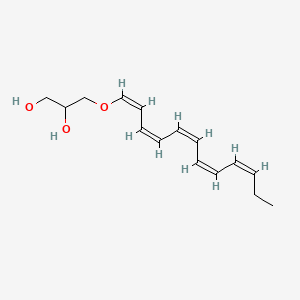
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
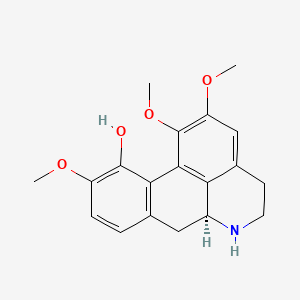

![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
